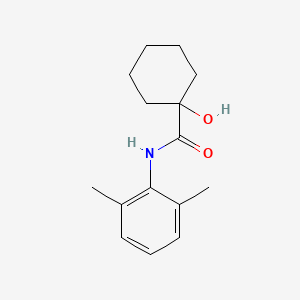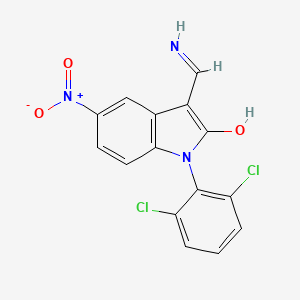
6-methyl-4-phenyl-2-thioxo-2,3-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-phenyl-2-thioxo-2,3-dihydro-3-pyridinecarbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Also known as MPTP, this compound has been widely studied for its effects on the human body and its potential use in scientific research.
作用机制
MPTP is metabolized in the brain to a toxic metabolite, MPP+. MPP+ selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia.
Biochemical and physiological effects:
MPTP has been found to have a range of biochemical and physiological effects on the human body. It selectively damages dopaminergic neurons in the brain, leading to a decrease in dopamine levels. This results in symptoms similar to Parkinson's disease. MPTP has also been found to have effects on other neurotransmitters, including serotonin and norepinephrine.
实验室实验的优点和局限性
MPTP has several advantages for use in lab experiments. It is a selective neurotoxin that can be used to study the mechanisms of Parkinson's disease and develop potential treatments. However, MPTP also has limitations, including its toxicity and potential for harm to researchers.
未来方向
There are several future directions for research on MPTP. One area of focus is the development of potential treatments for Parkinson's disease based on the mechanisms of MPTP. Another area of focus is the development of safer and more effective methods for using MPTP in lab experiments. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP on the human body.
合成方法
The synthesis of MPTP involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with carbon disulfide and methyl iodide. This process results in the formation of MPTP as a yellow crystalline solid.
科学研究应用
MPTP has been extensively studied for its potential use in scientific research, particularly in the field of neurology. It has been found to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This property has made MPTP a valuable tool for studying the mechanisms of Parkinson's disease and developing potential treatments.
属性
IUPAC Name |
6-methyl-4-phenyl-2-sulfanylidene-3H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(16)15-9/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYMDJEBOAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C(C(=C1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![3-{2-[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-benzoxazol-2(3H)-one trifluoroacetate](/img/structure/B5190861.png)

![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5190879.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B5190895.png)
![diethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5190909.png)
![5-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5190917.png)

![N-[5-(aminosulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B5190930.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5190943.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5190950.png)
